molecular formula C8H9NO B073465 Acetanilide-15N CAS No. 1449-75-8

Acetanilide-15N

Cat. No. B073465
Key on ui cas rn: 1449-75-8
M. Wt: 136.16 g/mol
InChI Key: FZERHIULMFGESH-QBZHADDCSA-N
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Patent
US05260483

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:10]=[C:11]=O>C(O)(=O)C>[C:1]1([NH:7][C:8](=[O:9])[NH:10][C:11]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
0.6 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction, product isolation and analysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
Name
Type
product
Smiles
C(C)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260483

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:10]=[C:11]=O>C(O)(=O)C>[C:1]1([NH:7][C:8](=[O:9])[NH:10][C:11]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
0.6 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction, product isolation and analysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
Name
Type
product
Smiles
C(C)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260483

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:10]=[C:11]=O>C(O)(=O)C>[C:1]1([NH:7][C:8](=[O:9])[NH:10][C:11]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
0.6 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction, product isolation and analysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
Name
Type
product
Smiles
C(C)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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